molecular formula C19H15F2NO2S B10972580 N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide

Cat. No.: B10972580
M. Wt: 359.4 g/mol
InChI Key: RSWIOIFCKOXAPM-UHFFFAOYSA-N
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Description

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzyl group, two fluorine atoms at the 2 and 5 positions on the benzene ring, and a phenyl group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups attached to the sulfonamide moiety also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H15F2NO2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-2,5-difluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H15F2NO2S/c20-16-11-12-18(21)19(13-16)25(23,24)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

RSWIOIFCKOXAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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